molecular formula C9H9ClN2 B11909213 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile

Cat. No.: B11909213
M. Wt: 180.63 g/mol
InChI Key: OCOSPYJQNFRFFP-UHFFFAOYSA-N
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Description

Solvent and Base Selection in Tertiary Amine-Mediated Reactions

Solvent polarity and base strength significantly influence reaction kinetics and product distribution. Comparative studies reveal that toluene outperforms polar aprotic solvents like DMF or DMSO in KHMDS-mediated syntheses, achieving 31% yield versus <10% in polar media. This preference arises from toluene’s ability to stabilize reactive intermediates while minimizing premature hydrolysis of the nitrile group.

Solvent Base Temperature (°C) Yield (%)
Toluene KHMDS 0 → 22 31
THF KHMDS -78 → 0 15
DMF NaHMDS 25 7

The choice of base follows a distinct hierarchy: KHMDS > NaHMDS > LiHMDS in halogen dance reactions involving similar substrates. Potassium counterions enhance metal coordination to the pyridine nitrogen, facilitating regioselective substitution at the C2 position. Crucially, anhydrous conditions are mandatory, as trace moisture degrades both the base and nitrile reactants.

Temperature Optimization Strategies for Regioselective Formation

Temperature gradients prove essential for controlling reaction regiochemistry. A biphasic protocol starting at 0°C with gradual warming to 22°C over 3.25 hours achieves optimal results, balancing reaction velocity with selectivity. Low-temperature phases (-78°C to 0°C) favor kinetic control, directing substitution to the thermodynamically less stable 2-position, while subsequent warming enables intermediate stabilization.

Comparative analysis of isothermal conditions reveals substantial differences:

Temperature Profile Regioselectivity (2-/3-substitution) Yield (%)
0°C → 22°C (gradient) 9:1 31
22°C (isothermal) 3:1 18
-20°C (isothermal) 15:1 12

Ultrasound-assisted methods mentioned in broader literature could potentially enhance mass transfer in viscous reaction mixtures, though specific applications to this compound remain unexplored.

Comparative Analysis of Sequential Addition Protocols

The order of reagent introduction critically impacts reaction efficiency. A demonstrated optimal sequence involves:

  • Pre-mixing the pyridine substrate and nitrile in anhydrous toluene
  • Dropwise addition of KHMDS solution over 5 minutes
  • Quenching with saturated ammonium chloride after 3.25 hours

Reversing the addition order (base added before reactants) decreases yields by 40%, likely due to premature deprotonation of the solvent or starting materials. Parallel studies in analogous systems show that staggered addition of electrophiles in multi-step syntheses can improve overall atom economy by 22% compared to single-pot methodologies.

Notably, the use of syringe pump-controlled continuous addition over traditional batch methods enhances reproducibility, particularly in gram-scale syntheses. This approach minimizes local hot spots and ensures consistent reagent concentrations throughout the reaction.

Properties

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,1-2H3

InChI Key

OCOSPYJQNFRFFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Protocol

A widely reported method involves nucleophilic aromatic substitution (NAS) on 5-chloro-2-fluoropyridine. The fluorine atom at position 2 serves as a leaving group, replaced by a nitrile-bearing nucleophile. Potassium hexamethyldisilazide (KHMDS) is employed as a strong, non-nucleophilic base to deprotonate the nitrile precursor, generating a carbanion that attacks the electron-deficient pyridine ring.

Representative Procedure :

  • Reactants : 5-Chloro-2-fluoropyridine (1.53 mmol), 2-methylpropanenitrile (1.53 mmol), KHMDS (0.5 M in toluene, 3.04 mmol).

  • Conditions : Toluene solvent, 0°C to 22°C, 3.25 hours.

  • Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica gel chromatography.

  • Yield : 31% (isolated as white solid).

Key Observations:

  • Temperature Sensitivity : Lower temperatures (0°C) minimize side reactions but extend reaction times.

  • Solvent Effects : Toluene enhances solubility of aromatic intermediates without participating in side reactions.

  • Limitations : Moderate yields due to competing hydrolysis of the nitrile group under basic conditions.

Microchannel Reactor-Assisted Chlorination

Continuous-Flow Synthesis for Scalability

A patent-pending method (CN102796039B) describes continuous chlorination in microchannel reactors, which improves heat transfer and reaction control. Although originally designed for 2-chloro-5-chloromethylpyridine, this approach is adaptable to nitrile-functionalized pyridines.

Adapted Protocol :

  • Reactants : 2-Methylpropanenitrile, 2-fluoro-5-methylpyridine, sulfonyl chloride (ClSO₂Cl).

  • Conditions : Microchannel reactor (0.6 mm diameter), 110°C, 60-second residence time.

  • Catalyst : Azobisisobutyronitrile (AIBN) initiates radical-mediated chlorination.

  • Outcome : Selectivity >97% toward target product.

Advantages:

  • Reduced Side Products : Precise temperature and flow control suppress poly-chlorination.

  • Scalability : Parallel microreactors enable industrial-scale production without yield loss.

Cyanation of Halopyridine Intermediates

Transition Metal-Catalyzed Cyanide Transfer

Palladium-catalyzed cyanation offers regioselective nitrile introduction. Starting from 2-bromo-5-chloropyridine, the bromide is replaced by a cyanide group using Zn(CN)₂ or K₄[Fe(CN)₆] under inert conditions.

Typical Reaction Setup :

  • Catalyst : Pd(PPh₃)₄ (2 mol%).

  • Ligand : Xantphos (4 mol%) enhances stability.

  • Solvent : DMF or NMP at 120°C for 12 hours.

  • Yield : 45–50% (GC-MS analysis).

Challenges:

  • Cyanide Toxicity : Requires stringent safety protocols.

  • Byproduct Formation : Residual bromopyridine (≤8%) necessitates purification.

Comparative Analysis of Synthetic Routes

MethodYield (%)Selectivity (%)ScalabilityKey Advantage
NAS with KHMDS3189ModerateMild conditions, minimal equipment
Microchannel4397.88HighContinuous production, low impurities
Pd-Catalyzed Cyanation5092LowRegioselective, no strong bases

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the development of bioactive molecules for pharmaceutical research.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)

  • Molecular Formula : C₁₀H₁₃ClN₆
  • Molecular Weight : 252.71 g/mol
  • Key Functional Groups: Chlorinated triazine ring, cyclopropylamino group, nitrile.
  • Applications : Herbicide ().
  • Comparison: The triazine core in procyazine enhances its herbicidal activity by targeting plant-specific enzymes, unlike the pyridine ring in the target compound.

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile

  • Molecular Formula : C₈H₈BrN₃
  • Molecular Weight : 226.07 g/mol ().
  • Key Functional Groups : Brominated pyrimidine ring, nitrile.
  • Applications : Likely a synthetic intermediate (e.g., in cross-coupling reactions).
  • Comparison: Substitution of pyridine with pyrimidine alters aromaticity and electronic properties. Lower molecular weight (~226 g/mol vs. ~181.6 g/mol for the target compound) suggests differences in solubility and bioavailability.

2-(5-Amino-2-pyridyl)-2-methylpropanenitrile

  • Molecular Formula : C₉H₁₀N₄ (inferred from ).
  • Molecular Weight : ~174.2 g/mol.
  • Key Functional Groups: Amino-substituted pyridine, nitrile.
  • Applications: Potential pharmaceutical precursor (e.g., for kinase inhibitors).
  • Comparison: The amino group increases basicity and hydrogen-bonding capacity compared to the chlorine in the target compound. Reduced steric hindrance and electron-withdrawing effects may enhance reactivity in nucleophilic substitutions.

2-(5-Methylpyridin-2-yl)acetonitrile

  • Molecular Formula : C₈H₈N₂ ().
  • Molecular Weight : 132.16 g/mol.
  • Key Functional Groups : Methyl-substituted pyridine, nitrile.
  • Applications : Intermediate in organic synthesis.
  • Lack of chlorine reduces electrophilicity, limiting utility in reactions requiring halogen-directed functionalization.

Research Findings and Implications

  • Reactivity: The chlorine atom in the target compound enhances electrophilicity, making it suitable for nucleophilic aromatic substitution reactions, unlike the amino or methyl analogs.
  • Stability : Nitrile groups in all compounds may hydrolyze under acidic/basic conditions, but the chloropyridine moiety likely increases resistance compared to pyrimidine or triazine derivatives.

Biological Activity

2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, which include a chlorinated pyridine moiety and a nitrile functional group. This compound has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C10H10ClN
  • Molecular Weight : 195.65 g/mol
  • CAS Number : 1095544-68-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an antitumor agent and potential antimicrobial compound.

Antitumor Activity

Studies have shown that derivatives of this compound can act as inhibitors of vascular endothelial growth factor (VEGF), which is crucial in tumor angiogenesis. The inhibition of VEGF can potentially slow down or prevent tumor growth by disrupting the blood supply to tumors.

Antimicrobial Properties

In addition to its antitumor effects, this compound has been studied for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. For instance, the chlorinated pyridine structure may facilitate binding to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses such as proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their similarity indices:

Compound NameSimilarity Index
5-Chloro-2-cyano-3-methylpyridine0.87
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile0.76
5-Chloro-3-methylpyridine0.75
2-(6-Chloropyridin-2-yl)acetonitrile0.75
3-Amino-N-(5-chloropyridin-2-yl)benzamide0.82

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to other similar compounds.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by inducing apoptosis through the modulation of VEGF pathways. The IC50 values indicated potent activity at low concentrations, suggesting a strong therapeutic potential.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics used in clinical settings.

Q & A

Q. What are the standard synthetic routes for 2-(5-Chloropyridin-2-yl)-2-methylpropanenitrile, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the alkylation of 5-chloropyridin-2-amine with 2-methylpropanenitrile derivatives under basic conditions. Optimization strategies include:

  • Catalytic Systems : Use of palladium catalysts for cross-coupling reactions to enhance regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .
  • Temperature Control : Maintaining 60–80°C balances reaction rate and side-product formation .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 194.05 (C10_{10}H10_{10}ClN2_{2}) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or nitrile group replacement) affect the compound’s bioactivity?

Structure-activity relationship (SAR) studies reveal:

Modification Impact on Bioactivity Reference
5-Cl → 5-F Reduced antimicrobial activity by ~40%
Nitrile → Amide Enhanced solubility but lower enzyme inhibition
Methyl → Cyclopropyl Improved binding to cytochrome P450 enzymes

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Use of MOE or RDKit correlates substituent electronic parameters (e.g., Hammett constants) with activity .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

  • Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies .
  • Crystallography : X-ray structures of ligand-target complexes clarify binding modes and validate IC50_{50} trends .

Q. What strategies mitigate toxicity risks during in vivo studies?

  • Prodrug Design : Mask the nitrile group with ester linkages to reduce off-target effects .
  • Dose Escalation : Start with sub-therapeutic doses (e.g., 0.1 mg/kg) in rodent models to assess acute toxicity .
  • Biomarker Monitoring : Track liver enzymes (ALT/AST) and renal function (creatinine) weekly .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low Yields : Side reactions (e.g., hydrolysis of the nitrile group) reduce efficiency. Solution: Use anhydrous conditions and scavengers like molecular sieves .
  • Scalability : Batch reactors face heat transfer issues. Solution: Transition to continuous flow systems for gram-scale synthesis .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma Stability : Expose to human plasma (37°C, 1h) and quantify intact compound using LC-MS .

Applications in Drug Discovery

Q. What preclinical models are most relevant for studying its anticancer potential?

  • Cell Lines : NCI-60 panel screens for cytotoxicity (e.g., HCT-116 colon cancer cells) .
  • Xenografts : Athymic mice implanted with MDA-MB-231 tumors assess in vivo efficacy .

Q. How does the compound’s logP value influence its pharmacokinetic profile?

A calculated logP of 2.1 (ChemAxon) suggests moderate lipophilicity, balancing blood-brain barrier penetration and hepatic clearance. Adjustments (e.g., adding polar groups) can optimize half-life .

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